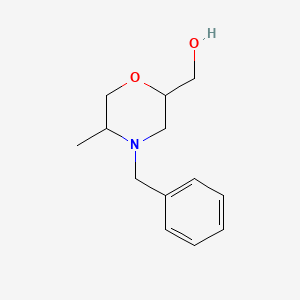![molecular formula C13H9BrF3NO B2919000 4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol CAS No. 868256-54-6](/img/structure/B2919000.png)
4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol” is a chemical compound with the molecular formula C13H9BrF3NO . It has a molecular weight of 332.12 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its linear formula: C13H9BrF3NO . Unfortunately, specific details about its 3D structure or 2D Mol file are not available in the search results.Aplicaciones Científicas De Investigación
Antioxidant Activities
Research on bromophenols derived from marine algae has demonstrated significant antioxidant activities. For example, Olsen et al. (2013) isolated four bromophenols from the red algae Vertebrata lanosa, revealing their potent antioxidant effect in cellular assays, surpassing that of well-known antioxidants like luteolin and quercetin in some tests (Olsen et al., 2013).
Synthesis and Properties of Complexes
Amudha et al. (1999) explored the synthesis, spectral, electrochemical, and magnetic properties of dicopper(II) complexes derived from unsymmetrical binucleating ligands, showcasing the potential of bromophenols in the development of new materials with unique electrochemical and magnetic behaviors (Amudha et al., 1999).
Antibacterial Properties
Xu et al. (2003) identified antibacterial bromophenols from the marine red alga Rhodomela confervoides, indicating the significance of these compounds in developing new antibacterial agents (Xu et al., 2003).
Inhibition of Carbonic Anhydrase
Balaydın et al. (2012) synthesized novel bromophenols and investigated their carbonic anhydrase inhibitory properties, suggesting their potential as drug candidates for treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).
Environmental Degradation and Toxicity
Xu et al. (2018) studied the degradation mechanism, kinetics, and toxicity evolution of 4-bromophenol by electrochemical reduction and oxidation, revealing insights into environmental management of bromophenols (Xu et al., 2018).
Propiedades
IUPAC Name |
4-bromo-2-[(2,4,5-trifluoroanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO/c14-8-1-2-13(19)7(3-8)6-18-12-5-10(16)9(15)4-11(12)17/h1-5,18-19H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDIZVHJXWPBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNC2=CC(=C(C=C2F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

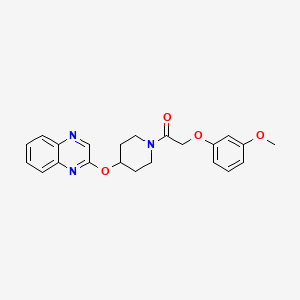
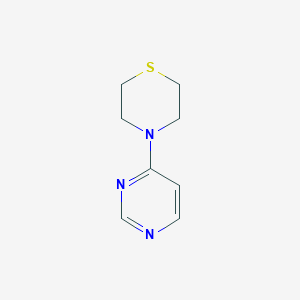


![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2918923.png)
![8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2918926.png)
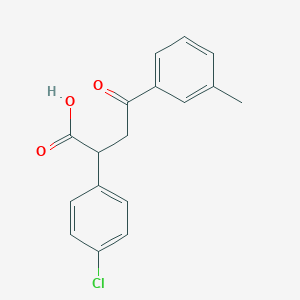
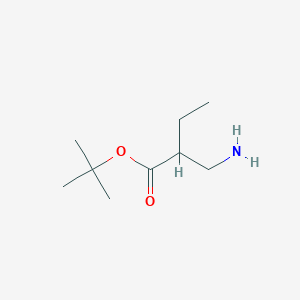
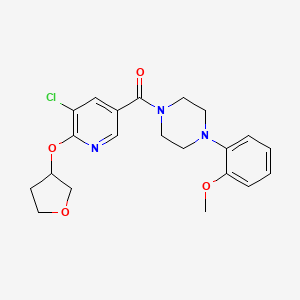
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2918933.png)
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2918934.png)
![[5-(Trifluoromethyl)-2-iodophenyl]acetic acid](/img/structure/B2918935.png)

